![molecular formula C11H12Cl2N2O3 B14000897 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde CAS No. 91090-35-6](/img/structure/B14000897.png)
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is a chemical compound with the molecular formula C11H13Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of bis(2-chloroethyl)amino and nitro groups attached to a benzaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Adding bis(2-chloroethyl)amine to the solution.
- Stirring the mixture at a specific temperature, usually around 60-70°C, for several hours.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[Bis(2-chloroethyl)amino]-2-aminobenzaldehyde.
Reduction: Formation of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to nitrogen mustards.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects on rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A nitrogen mustard used in chemotherapy.
Cyclophosphamide: Another nitrogen mustard with applications in cancer treatment.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is unique due to the presence of both nitro and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
91090-35-6 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O3 |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-3-5-14(6-4-13)10-2-1-9(8-16)11(7-10)15(17)18/h1-2,7-8H,3-6H2 |
Clé InChI |
ZSLXBNRXMBHUGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(CCCl)CCCl)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


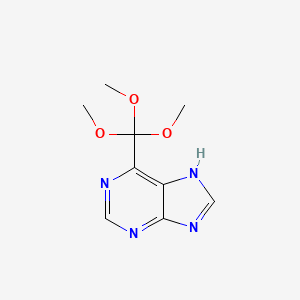
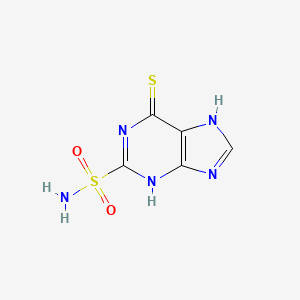



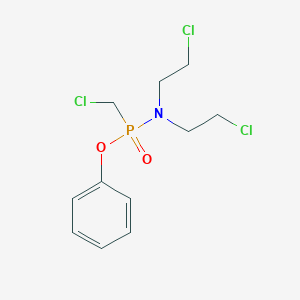
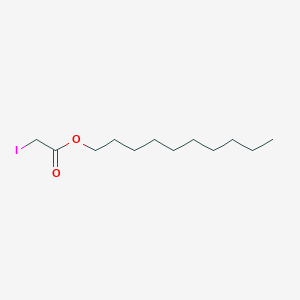
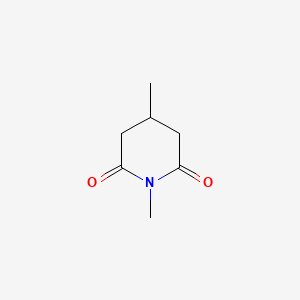
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)

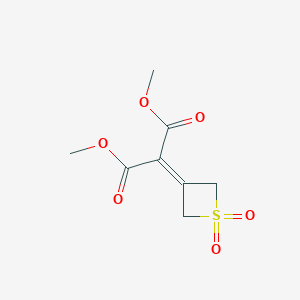

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

